molecular formula C7H4BF5O2 B6322323 [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid CAS No. 769937-40-8

[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid

Cat. No.: B6322323
CAS No.: 769937-40-8
M. Wt: 225.91 g/mol
InChI Key: UKIVSWMRVQEICY-UHFFFAOYSA-N
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Description

[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, which imparts unique reactivity and properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The primary mechanism of action for [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This step is followed by reductive elimination to form the desired biaryl product. The presence of electron-withdrawing groups (difluoro and trifluoromethyl) enhances the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Uniqueness: The combination of difluoro and trifluoromethyl groups in [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid imparts unique electronic properties, making it highly reactive and selective in cross-coupling reactions. This makes it a valuable reagent in organic synthesis compared to its analogs .

Properties

IUPAC Name

[2,4-difluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF5O2/c9-4-2-1-3(8(14)15)6(10)5(4)7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIVSWMRVQEICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769937-40-8
Record name [2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid
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